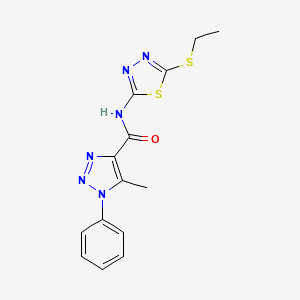![molecular formula C19H21N3O3 B2870068 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097912-48-4](/img/structure/B2870068.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of these functional groups could confer certain properties to the compound, such as potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl group and a furan ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. These properties could include melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole and Imidazole Derivatives : New series of pyrazole derivatives, including compounds similar to the one , have been synthesized using the Mannich base method. These compounds are characterized by IR, 1H NMR, 13C NMR, Mass, and elemental analysis (Idhayadhulla, Kumar, & Abdul, 2012).
Characterization of Chitosan Schiff Bases : Heteroaryl pyrazole derivatives have been synthesized and reacted with chitosan to form Schiff bases. These compounds are characterized by various analyses including FTIR, 1H NMR, thermogravimetric analysis, and X-ray diffraction (Hamed et al., 2020).
Antimicrobial Activity
Antibacterial Activity of Pyrazoline Derivatives : Pyrazoline derivatives, closely related to the compound , have shown promising antibacterial activity against various bacterial strains. This study highlights the potential of these compounds as antibacterial agents (Rani, Yusuf, & Khan, 2012).
Antifungal and Antimicrobial Activities : Certain pyrazole amides demonstrate significant antifungal activity against phytopathogenic fungi. These compounds also possess antimicrobial properties, highlighting their potential in combating various fungal and microbial infections (Du et al., 2015).
Other Biological Activities
Anti-Avian Influenza Virus Activity : Derivatives of pyrazole, including compounds structurally similar to the one , have been tested for anti-avian influenza virus activity. Some of these compounds have shown promising results against the H5N1 virus (Flefel et al., 2012).
Synthesis and Reactivity for Various Applications : Studies on cyclic oxalyl compounds and their reactions with hydrazines or hydrazones provide insights into the synthesis and potential applications of these compounds in various fields (Şener et al., 2002).
Mechanism of Action
Future Directions
The future directions for this compound could include further studies to determine its potential uses. For example, if it exhibits biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical properties, it could be used in the development of new materials .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-18(13(2)22(3)21-12)19(24)20-11-16(23)14-6-8-15(9-7-14)17-5-4-10-25-17/h4-10,16,23H,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMWRFABOWILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

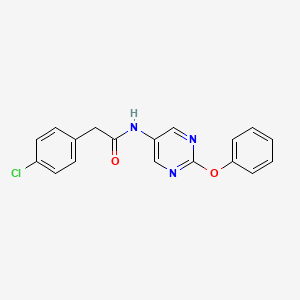

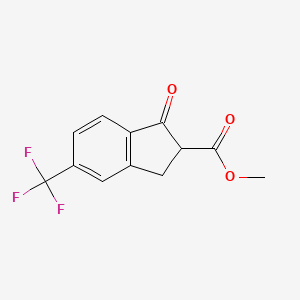
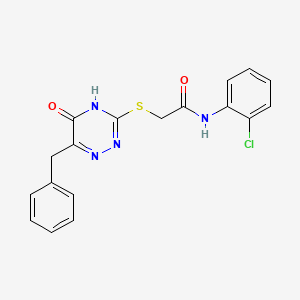

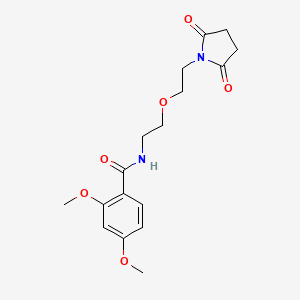
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2869996.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)
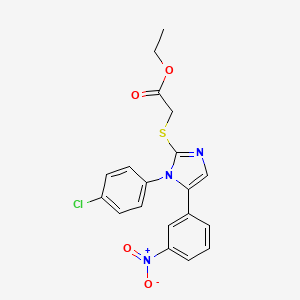

![Bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B2870000.png)
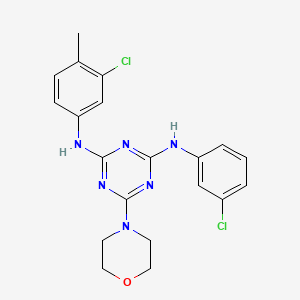
![Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2870002.png)
